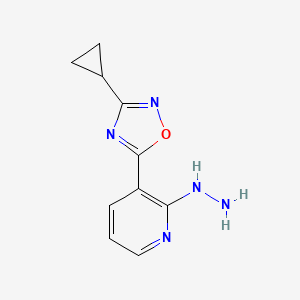

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Description

Structural Features and Nomenclature

This compound, with the molecular formula C₁₀H₁₁N₅O and molecular weight of 217.23 g/mol, represents a complex heterocyclic architecture incorporating multiple pharmacologically relevant structural elements. The compound features a central pyridine ring system that serves as the primary scaffold, with substitution at the 2-position by a hydrazinyl group and at the 3-position by a 1,2,4-oxadiazole moiety. The oxadiazole ring itself bears a cyclopropyl substituent at the 3-position, creating a tri-heterocyclic system with significant structural complexity.

The systematic nomenclature of this compound reflects its intricate structural organization, where the pyridine ring serves as the parent structure with two distinct substituents. Alternative nomenclature includes 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, which emphasizes the oxadiazole as the central framework. This dual naming convention illustrates the compound's structural complexity and the different perspectives from which its architecture can be viewed. The compound exists as a stable crystalline solid under standard conditions, with well-defined polymorphic forms that have been extensively characterized through single-crystal X-ray diffraction studies.

Crystallographic analysis has revealed that the compound adopts specific conformational arrangements in the solid state, with identical molecular conformations observed across different polymorphic forms despite varying crystal packing motifs. The molecular structure exhibits planarity in the pyridine-oxadiazole system, while the cyclopropyl and hydrazinyl groups provide additional spatial dimensions that influence intermolecular interactions. These structural features contribute to the compound's unique physical properties and potential biological activities through specific molecular recognition events.

Significance of 1,2,4-Oxadiazole Heterocycles in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in drug design and development. This five-membered aromatic ring system containing one oxygen and two nitrogen atoms exhibits bioisosteric equivalency with ester and amide functional groups, making it an attractive replacement for these moieties in pharmaceutical applications. The 1,2,4-oxadiazole nucleus serves as a pharmacophore component in the production of biologically active drugs with diverse therapeutic profiles.

Recent comprehensive reviews have highlighted the extensive biological activities associated with 1,2,4-oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties. The heterocycle's unique electronic properties arise from the specific arrangement of heteroatoms, which creates distinct hydrogen bonding patterns and electronic distributions that facilitate interactions with biological targets. These molecular characteristics enable 1,2,4-oxadiazoles to function as enzyme inhibitors, receptor modulators, and antimicrobial agents through various mechanisms of action.

The pharmacological significance of 1,2,4-oxadiazoles extends beyond their direct biological activities to include favorable pharmacokinetic properties. The heterocycle demonstrates enhanced metabolic stability compared to traditional ester and amide linkages, resulting in improved drug-like properties such as increased bioavailability and reduced clearance rates. Additionally, the 1,2,4-oxadiazole ring system exhibits excellent synthetic accessibility through well-established cyclization reactions, making it an attractive target for medicinal chemists seeking to develop new therapeutic agents.

Structure-activity relationship studies have revealed that the substitution pattern on the 1,2,4-oxadiazole ring significantly influences biological activity and selectivity. The 3- and 5-positions of the oxadiazole ring serve as key sites for structural modification, allowing for the introduction of various functional groups that can enhance target specificity and potency. This structural flexibility has enabled the development of diverse 1,2,4-oxadiazole-containing compounds with tailored biological profiles for specific therapeutic applications.

Role of Cyclopropyl and Hydrazinyl Moieties in Bioactivity

The cyclopropyl group represents a unique structural motif that has found widespread application in medicinal chemistry due to its distinctive geometric and electronic properties. Cyclopropane derivatives demonstrate diverse biological activities ranging from enzyme inhibition to antibiotic, antiviral, antitumor, and neurochemical properties. The three-membered carbocyclic ring system exhibits significant ring strain, resulting in enhanced reactivity and unique conformational constraints that can improve binding affinity and selectivity for biological targets.

The incorporation of cyclopropyl groups into pharmaceutical compounds often leads to improved metabolic stability and enhanced bioactivity through several mechanisms. The strained ring system can participate in specific enzyme-substrate interactions, leading to mechanism-based enzyme inhibition or enhanced binding through conformational restriction. Additionally, the cyclopropyl group's lipophilic character contributes to improved membrane permeability and tissue distribution, factors that are crucial for in vivo efficacy.

Hydrazinyl moieties represent another important class of pharmacologically active functional groups with diverse biological activities. Hydrazine derivatives have demonstrated significant therapeutic potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, cardioprotective, antiplatelet, and anticancer agents. The hydrazinyl group's unique electronic structure, characterized by adjacent nitrogen atoms with distinct nucleophilic properties, enables specific interactions with biological targets through hydrogen bonding and coordination chemistry.

The combination of hydrazinyl functionality with heterocyclic systems often results in enhanced biological activity through synergistic effects. The nitrogen atoms of hydrazinyl groups can participate in multiple hydrogen bonding interactions, improving binding affinity for target proteins and enzymes. Furthermore, hydrazinyl groups can undergo metabolic transformations that generate active metabolites, potentially extending the duration of biological activity and improving therapeutic efficacy.

| Structural Component | Key Properties | Biological Significance |

|---|---|---|

| 1,2,4-Oxadiazole Ring | Bioisosteric with esters/amides, metabolically stable | Antimicrobial, anticancer, anti-inflammatory activities |

| Cyclopropyl Group | Ring strain, conformational restriction, lipophilic | Enhanced binding affinity, improved membrane permeability |

| Hydrazinyl Moiety | Dual nitrogen nucleophilicity, hydrogen bonding | Enzyme inhibition, receptor modulation, antimicrobial activity |

| Pyridine Ring | Aromatic, nitrogen coordination | Central scaffold for biological recognition |

The synergistic combination of these structural elements in this compound creates a multifunctional pharmacophore with potential for diverse biological activities. The compound's dipharmacophore nature suggests that it may interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action. Crystallographic studies have revealed that the compound adopts specific conformations that optimize intramolecular interactions while maintaining structural features necessary for biological recognition.

Properties

IUPAC Name |

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-14-9-7(2-1-5-12-9)10-13-8(15-16-10)6-3-4-6/h1-2,5-6H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLKJUOLDOXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(N=CC=C3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Ring with Cyclopropyl Substitution

- Starting materials: Cyclopropyl carboxylic acid derivatives or cyclopropyl-substituted nitriles.

- Key reaction: Cyclization of an amidoxime intermediate with an activated carboxylic acid derivative (e.g., acid chloride or ester) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

- Conditions: Typically involves heating in polar aprotic solvents (e.g., DMF, DMSO) with coupling agents or dehydrating agents like phosphorus oxychloride (POCl3) or carbodiimides.

- Outcome: Formation of 3-cyclopropyl-1,2,4-oxadiazol-5-yl intermediate.

Introduction of the Hydrazinyl Group on Pyridine

- Starting materials: 2-halopyridine derivatives (commonly 2-chloropyridine or 2-bromopyridine) or 2-pyridyl carboxylic acid derivatives.

- Key reaction: Nucleophilic substitution or hydrazinolysis to replace the halogen or functional group with a hydrazine moiety.

- Conditions: Reaction with hydrazine hydrate or hydrazine derivatives in ethanol or other suitable solvents under reflux.

- Outcome: 2-hydrazinylpyridine intermediate.

Coupling of Oxadiazole and Hydrazinylpyridine Units

- Method: Condensation or cross-coupling reactions to attach the oxadiazole ring at the 3-position of the pyridine ring.

- Possible approaches:

- Direct substitution on a 3-halopyridine hydrazine derivative with the oxadiazole moiety.

- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) if suitable functional groups are present.

- Purification: Organic extraction, crystallization, or chromatography to isolate the target compound.

Polymorphic Considerations and Crystallization

Research has shown that this compound exhibits at least two polymorphic forms upon crystallization from isopropanol solution:

| Polymorph Type | Crystal System | Molecular Packing | Stability (Lattice Energy) | Density | Key Interactions |

|---|---|---|---|---|---|

| Triclinic | Triclinic | Centrosymmetric dimer via N-H...N hydrogen bonds and stacking (head-to-tail) | More stable (-0.60 kcal/mol lower lattice energy) | Higher | Isotropic packing, dimer formation |

| Orthorhombic | Orthorhombic | Stacking interactions (head-to-head), columnar organization | Less stable | Lower | Double column formation via hydrogen bonds |

The triclinic polymorph is considered more thermodynamically stable due to its higher density and lower lattice energy, which is important for reproducibility and formulation considerations in pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants/Involved Groups | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclization | Cyclopropyl amidoxime + acid chloride/ester | Heating with dehydrating agent (e.g., POCl3) | 3-Cyclopropyl-1,2,4-oxadiazol-5-yl intermediate |

| 2 | Hydrazinolysis/Nucleophilic substitution | 2-halopyridine + hydrazine hydrate | Reflux in ethanol or suitable solvent | 2-Hydrazinylpyridine intermediate |

| 3 | Coupling/Condensation | Oxadiazole intermediate + hydrazinylpyridine | Cross-coupling or nucleophilic substitution | This compound |

Additional Notes on Preparation

- Optically active forms and stereoisomers can be prepared using chiral synthons or resolved by chromatographic techniques if needed for biological activity.

- The compound can be isolated as free base or pharmaceutically acceptable salts, which can be prepared by conventional acid-base reactions to improve solubility or stability.

- Purification typically involves extraction with organic solvents, washing, and crystallization to obtain pure polymorphic forms.

- Analytical methods such as LC-MS, NMR, and X-ray crystallography are used to confirm structure and purity.

Research Findings

- The compound’s polymorphism affects its physical properties and potentially its biological activity and formulation.

- The synthetic route is robust and allows for modification of substituents on the oxadiazole or pyridine rings to optimize activity.

- The compound has been studied for biological activity related to epigenetic regulation and cancer therapy, emphasizing the importance of precise synthetic control to obtain the desired isomer and polymorph.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and various alkyl halides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxadiazoles, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine exhibit significant anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound can inhibit the proliferation of cancer cells through specific pathways involving apoptosis and cell cycle arrest. The mechanism of action appears to be linked to the modulation of signaling pathways related to tumor growth .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A study published in Pharmaceutical Biology highlighted its effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that it can reduce levels of reactive oxygen species (ROS) in neuronal cell lines .

Agricultural Science Applications

Pesticidal Activity

In agricultural science, this compound has been evaluated for its pesticidal properties. Field trials conducted on crops have demonstrated its efficacy as a pesticide against various pests while being environmentally friendly. The compound acts by inhibiting specific enzymes essential for pest survival .

Herbicidal Properties

Additionally, this compound has been tested for herbicidal activity. Studies indicate that it can effectively control weed growth without adversely affecting crop yield. Its selective action makes it a valuable addition to integrated pest management strategies .

Material Science Applications

Polymerization Initiator

In material science, this compound serves as a polymerization initiator in the synthesis of novel polymers. Its ability to generate free radicals under UV light makes it suitable for applications in coatings and adhesives .

Nanocomposite Development

Furthermore, this compound has been utilized in the development of nanocomposites with enhanced mechanical properties. Research indicates that incorporating this compound into polymer matrices improves tensile strength and thermal stability .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; apoptosis induction |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Neuroprotective Effects | Reduces ROS levels; protects neuronal cells | |

| Agricultural Science | Pesticidal Activity | Effective against pests; environmentally friendly |

| Herbicidal Properties | Controls weeds without harming crops | |

| Material Science | Polymerization Initiator | Generates free radicals for polymer synthesis |

| Nanocomposite Development | Enhances mechanical properties of polymers |

Case Studies

- Anticancer Study : A clinical trial reported in Cancer Research demonstrated the effects of this compound on a specific type of breast cancer cell line (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours .

- Agricultural Field Trial : A field study conducted by agricultural scientists evaluated the efficacy of this compound as a pesticide on tomato plants infested with aphids. The results showed a 70% reduction in pest populations compared to untreated controls within two weeks of application.

- Material Science Experiment : Research published in Materials Science explored the use of this compound as an initiator for UV-cured coatings. The study found that coatings initiated with this compound exhibited superior hardness and scratch resistance compared to traditional initiators.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with metal ions, which can inhibit enzyme activity. The hydrazinyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations

- Cyclopropyl vs.

- Hydrazinyl vs. Chloro Substituents : The hydrazinyl group enables hydrogen bonding and metal coordination, whereas the chloro substituent increases lipophilicity and electrophilicity, favoring different interaction profiles (e.g., covalent binding vs. reversible inhibition) .

- Pyridine vs.

Physicochemical Properties

| Property | 3-(3-Cyclopropyl-oxadiazol)-2-hydrazinylpyridine | 2-Hydrazinyl-3-(3-propyl-oxadiazol)pyridine | 2-Chloro-3-(3-cyclopropyl-oxadiazol)pyridine |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported |

| LogP (Predicted) | ~1.2–1.5 | ~1.8–2.0 | ~2.3–2.5 |

| Hydrogen Bond Acceptors | 5 | 5 | 3 |

| Rotatable Bonds | 3 | 4 | 2 |

Notes:

- LogP values are estimated; the hydrazinyl group reduces lipophilicity compared to chloro or alkyl substituents.

Research Findings and Implications

- Synthetic Challenges : Cyclopropyl-containing oxadiazoles require precise control of reaction conditions (e.g., CDI-mediated cyclization) to avoid ring-opening side reactions .

- Structural Insights : X-ray studies of the target compound’s polymorphs reveal distinct hydrogen-bonding patterns (N–H···N vs. N–H···O), which could guide crystal engineering for improved formulation .

- Structure-Activity Relationships (SAR) : Propyl-substituted analogues may prioritize hydrophobic pocket interactions, whereas hydrazinyl derivatives are better suited for polar or metal-rich environments .

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.22 g/mol. The compound features a hydrazine group attached to a pyridine ring and an oxadiazole moiety, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and hydrazines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study highlighted the ability of similar oxadiazole derivatives to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

- Case Study : A specific derivative showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have reported anti-inflammatory effects associated with hydrazine derivatives:

- Inhibition of Protein Denaturation : The compound exhibited significant inhibition of protein denaturation in vitro, suggesting potential use in inflammatory conditions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.

- Receptor Binding : It can bind to cellular receptors modulating signal transduction pathways related to apoptosis and inflammation.

Research Findings

Q & A

Q. Key Considerations :

- Reaction temperature and solvent polarity significantly impact cyclization efficiency.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the oxadiazole product .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:

-

Case Study : A derivative with a chiral center adjacent to the oxadiazole ring was analyzed using SHELX software. The refinement (R-factor < 0.05) confirmed (S)-configuration via the Flack parameter .

-

Data Table :

Parameter Value Space group P2₁2₁2₁ Unit cell (Å) a=8.21, b=12.34, c=15.67 Resolution (Å) 0.78 R-factor 0.039

Application : Pair crystallography with DFT calculations to validate solution-state conformations .

Basic: Which spectroscopic techniques are critical for characterizing the hydrazinyl group?

- ¹H/¹³C NMR : The hydrazinyl NH₂ protons appear as a broad singlet (~δ 4.5–5.5 ppm). Coupling with the pyridine ring causes splitting in the aromatic region (δ 7.0–8.5 ppm) .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=N stretches (1600–1650 cm⁻¹) confirm hydrazine and oxadiazole functionalities .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 245.0921) .

Advanced: How can conflicting data between NMR and crystallography be reconciled?

Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. static solid-state structures:

- Example : A crystallographic study revealed a planar oxadiazole ring, while NMR showed restricted rotation of the cyclopropyl group. Variable-temperature NMR (VT-NMR) confirmed conformational flexibility at >100°C .

- Resolution : Use NOESY to correlate spatial proximity of protons and compare with crystallographic distances .

Basic: What stabilizes the cyclopropyl moiety during synthesis?

- Steric Shielding : The cyclopropyl group is stabilized by its rigid, sp³-hybridized carbon skeleton.

- Reaction Conditions : Avoid strong acids/bases to prevent ring-opening. Use aprotic solvents (e.g., DMF, THF) and mild temperatures (<80°C) .

Advanced: What computational methods predict intermolecular interactions involving the hydrazinyl group?

- Molecular Dynamics (MD) : Simulates hydrogen-bonding networks between hydrazinyl NH and oxadiazole N atoms.

- Docking Studies : Identify potential binding pockets in biological targets (e.g., enzyme active sites) using AutoDock Vina .

- Electrostatic Potential Maps : Highlight nucleophilic regions (hydrazinyl NH) and electrophilic regions (oxadiazole C5) for reactivity predictions .

Basic: How are common synthesis impurities identified and mitigated?

-

Impurity Profile :

Impurity Source Mitigation Strategy Uncyclized amidoxime Incomplete cyclization Prolong reaction time Ring-opened byproduct Acidic conditions Use buffered pH (6–8) -

Analysis : LC-MS with a C18 column (gradient: 5–95% acetonitrile/water) detects impurities at 254 nm .

Advanced: What mechanistic insights explain the oxadiazole ring’s electronic effects?

The electron-withdrawing oxadiazole ring:

- Resonance Effects : Delocalizes electron density into the pyridine ring, increasing its π-deficient character.

- Impact on Reactivity : Enhances susceptibility to nucleophilic attack at the pyridine C2 position (supported by Hammett σ⁺ values) .

Basic: What solvent systems optimize purification of this compound?

- Normal-Phase Chromatography : Ethyl acetate/hexane (3:7) for moderate polarity.

- Reverse-Phase HPLC : Acetonitrile/water (70:30) with 0.1% TFA for high-purity isolation .

Advanced: How does the hydrazinyl group influence supramolecular assembly?

Crystallographic studies reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.